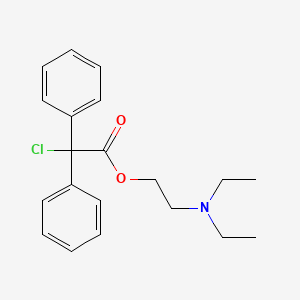

Diaphen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6699-38-3 |

|---|---|

Molecular Formula |

C20H24ClNO2 |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate |

InChI |

InChI=1S/C20H24ClNO2/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

InChI Key |

ZASSLOPXOOJHFR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |

Related CAS |

902-83-0 (mono-hydrochloride) |

Synonyms |

diamifen diaphen diaphen monohydrochloride diphenylchloroacetic acid-beta-diethylaminoethyl este |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of Diphenhydramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of diphenhydramine hydrochloride, a first-generation antihistamine. The information presented herein is intended to support research, development, and formulation activities by providing critical data on the physicochemical properties of this active pharmaceutical ingredient (API).

Solubility Profile

Diphenhydramine hydrochloride exhibits a varied solubility profile across different solvent systems, a critical consideration for formulation development, from oral solutions to parenteral preparations.

Qualitative Solubility

Diphenhydramine hydrochloride is described as a white, crystalline powder. It is freely soluble in water and alcohol.[1] It is also very soluble in methanol and freely soluble in ethanol (95%).[2]

Quantitative Solubility Data

The solubility of diphenhydramine hydrochloride has been determined in various solvents. The following tables summarize the available quantitative data.

Table 1: Solubility of Diphenhydramine Hydrochloride in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Water | 1000 | Not Specified | [1] |

| Water | 29.18 | Not Specified | [1] |

| Ethanol | 500 | Not Specified | |

| Ethanol | ~30 | Not Specified | [3][4] |

| Methanol | Very Soluble | Not Specified | [2] |

| Chloroform | Soluble (1:2 parts) | Not Specified | [1] |

| Acetone | 20 | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified | [3][4] |

| Dimethylformamide (DMF) | ~10 | Not Specified | [3][4] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 | Not Specified | [3][4] |

Table 2: Molar Fraction Solubility of Diphenhydramine Hydrochloride in Pure Solvents at Various Temperatures

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 278.15 | 0.1875 | 0.0897 | 0.0076 | 0.0007 |

| 283.15 | 0.2041 | 0.0986 | 0.0084 | 0.0008 |

| 288.15 | 0.2215 | 0.1081 | 0.0093 | 0.0009 |

| 293.15 | 0.2400 | 0.1182 | 0.0102 | 0.0010 |

| 298.15 | 0.2594 | 0.1290 | 0.0112 | 0.0011 |

| 303.15 | 0.2800 | 0.1404 | 0.0123 | 0.0012 |

| 308.15 | 0.3018 | 0.1526 | 0.0134 | 0.0014 |

| 313.15 | 0.3248 | 0.1656 | 0.0146 | 0.0015 |

| 318.15 | 0.3492 | 0.1794 | 0.0159 | 0.0017 |

| 323.15 | 0.3749 | 0.1941 | 0.0173 | 0.0018 |

Stability Profile

The stability of diphenhydramine hydrochloride is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. Understanding these factors is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical preparations.

Stability in Intravenous Admixtures

Studies have demonstrated the stability of diphenhydramine hydrochloride in commonly used intravenous (IV) fluids.

Table 3: Stability of Diphenhydramine Hydrochloride in IV Admixtures

| Concentration | Vehicle | Storage Temperature | Duration | Stability | Reference |

| 0.2 and 1.0 mg/mL | 0.9% Sodium Chloride | 2°C - 8°C | 14 days | Stable (≥98.6% of initial concentration) | [5][6] |

| 0.2 and 1.0 mg/mL | 5% Dextrose | 2°C - 8°C | 14 days | Stable (≥98.6% of initial concentration) | [5][6] |

| 12.5, 25, and 50 mg/50 mL | 5% Dextrose in Water (D5W) | 4°C and 22°C | 91 days | Stable (>90% of initial concentration) | [5] |

| 12.5, 25, and 50 mg/50 mL | 0.9% Sodium Chloride (NS) | 4°C and 22°C | 91 days | Stable (>90% of initial concentration) | [5] |

| 12.5, 25, and 50 mg/10 mL | 0.9% Sodium Chloride (NS) in polypropylene syringes | 4°C and 22°C | 28 days | Stable (>90% of initial concentration) | [5] |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Diphenhydramine hydrochloride has been subjected to various stress conditions to elucidate its degradation pathways.

-

Acid and Alkaline Hydrolysis: Diphenhydramine hydrochloride is unstable under both acidic and alkaline conditions.[7] Moderate degradation (<20%) has been observed at extreme pH.

-

Oxidation: The compound is susceptible to oxidation.[7] Significant degradation (>80%) was observed in the presence of 3% hydrogen peroxide within 24 hours.

-

Photodegradation: Diphenhydramine hydrochloride is affected by light and should be stored in light-resistant containers.[2] However, one study found it to be stable to photodegradation under the tested conditions.[7] Further investigation under standardized photostability testing conditions is recommended.

-

Thermal Degradation: Elevated temperatures can lead to the degradation of diphenhydramine hydrochloride.

Degradation Pathways

The primary degradation pathways for diphenhydramine hydrochloride are hydrolysis of the ether group and oxidation of the ether and aromatic groups. Photocatalytic degradation studies have identified main degradation pathways that include hydroxylation of the aromatic ring and hydroxyl radical-mediated oxidation of the alkylamine side chain.[8]

Identified degradation products from photocatalytic degradation include species with m/z values of 183, 272, and 167.[8] A known process-related impurity and potential degradant is Diphenhydramine N-oxide.

Experimental Protocols

Standardized protocols are critical for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of diphenhydramine hydrochloride is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of diphenhydramine hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active drug concentration in the presence of its degradation products.

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 15mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in varying ratios. The pH is often adjusted (e.g., to 3.3 with triethylamine).[9]

-

Flow Rate: Typically 1.0 mL/min.[9]

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).[6][9]

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).[6]

Protocol for a Stability Study:

-

Sample Preparation: Prepare solutions of diphenhydramine hydrochloride in the desired vehicle at the specified concentrations.

-

Storage: Store the samples under the defined stability conditions (e.g., refrigerated, room temperature, accelerated conditions) in the appropriate container closure system.

-

Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of diphenhydramine hydrochloride.

-

Evaluation: Assess the percentage of the initial concentration remaining at each time point. A significant loss is often defined as a 5% decrease in assay from its initial value. Physical changes such as color, clarity, and pH should also be monitored.

Conclusion

This technical guide consolidates key data on the solubility and stability of diphenhydramine hydrochloride. The provided tables and experimental outlines serve as a valuable resource for scientists and researchers engaged in the development of drug products containing this active pharmaceutical ingredient. Careful consideration of the solubility and stability characteristics is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical preparation.

References

- 1. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]

- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. youtube.com [youtube.com]

- 5. cjhp-online.ca [cjhp-online.ca]

- 6. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of diphenhydramine, a first-generation histamine H1 receptor antagonist. The information is curated for an audience in research, and drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways of its mechanism of action.

Pharmacokinetics

Diphenhydramine is well-absorbed after oral administration, though it undergoes significant first-pass metabolism.[1] It is widely distributed throughout the body, including the central nervous system.[2]

Table 1: Quantitative Pharmacokinetic Parameters of Diphenhydramine

| Parameter | Value | Species/Conditions |

| Bioavailability | 40-60%[3] | Human, oral |

| 72% (±8%)[4] | Human, oral | |

| 61%[5] | Human, oral | |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours[3][5] | Human, oral |

| ~1.5 hours[4] | Human, oral | |

| Peak Plasma Concentration (Cmax) | 83 ng/mL (50 mg dose)[5] | Human, oral |

| 112 ng/mL (100 mg dose)[5] | Human, oral | |

| 47-153 ng/mL (50 mg dose)[2] | Human, oral | |

| Volume of Distribution (Vd) | 3.3-6.8 L/kg[6] | Human, 50 mg oral dose |

| 17 L/kg[4] | Human | |

| 14.0 L/kg (38%) | Adults[2] | |

| 16.0 L/kg (32%) | Adolescents[2] | |

| 19.5 L/kg (28%) | Children[2] | |

| Plasma Protein Binding | 98-99%[3] | Human |

| ~98%[4] | Human | |

| 78%[5] | Human | |

| 80-85%[6] | Human | |

| Metabolism | Liver (CYP2D6, CYP1A2, CYP2C9, CYP2C19)[3][6] | Human |

| Primary Metabolites | N-desmethyldiphenhydramine, N,N-didesmethyldiphenhydramine, diphenylmethoxyacetic acid[5][6] | Human |

| Elimination Half-Life (t1/2) | 2.4-9.3 hours[3][6] | Healthy Adults |

| 9.2 hours | Young Adults[3] | |

| 13.5 hours | Elderly[3] | |

| 5.4 hours | Children[3] | |

| 8.5 (±3.2) hours[5] | Human | |

| Clearance | 600-1300 mL/min[6] | Human, 50 mg oral dose |

| 1041 mL/min (25 mg dose)[2] | Adults | |

| 1029 mL/min (50 mg dose)[2] | Adults | |

| 691 mL/min (32%) | Children (2-11 years)[2] | |

| 1251 mL/min (43%) | Adolescents (12-17 years)[2] | |

| Excretion | 94% Urine, 6% Feces[3] | Human |

| ~1.9% unchanged in urine[5] | Human |

Pharmacodynamics

Diphenhydramine's primary mechanism of action is as an inverse agonist at histamine H1 receptors.[3] It also exhibits significant antagonist activity at muscarinic acetylcholine receptors, which contributes to its side-effect profile.[3] Additionally, it functions as an intracellular sodium channel blocker.[3]

Table 2: Quantitative Pharmacodynamic Parameters of Diphenhydramine

| Target | Parameter | Value (nM) | Species/Conditions |

| Histamine H1 Receptor | Ki | 16[3] | Human |

| Muscarinic M1 Receptor | Ki | 80-100[3] | Human |

| Muscarinic M2 Receptor | Ki | 120-490[3] | Human |

| Muscarinic M3 Receptor | Ki | 84-229[3] | Human |

| Muscarinic M4 Receptor | Ki | 53-112[3] | Human |

| Muscarinic M5 Receptor | Ki | 30-260[3] | Human |

| Voltage-gated Sodium Channels | Ki | 48,000-86,000[3] | Rat |

| hERG Potassium Channel | IC50 | 27,100[3] | Human |

| Serotonin Transporter (SERT) | Ki | 120[3] | Human |

Experimental Protocols

Quantification of Diphenhydramine in Human Plasma via LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of diphenhydramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (e.g., orphenadrine or triazolam).[7]

-

Vortex the mixture for 5 minutes at 2,000 rpm to precipitate plasma proteins.[7]

-

Centrifuge the samples at approximately 14,500 x g for 4 minutes.[7]

-

Transfer 300 µL of the supernatant to a new tube and dilute with 1.0 mL of SPE buffer.[7]

b. Liquid Chromatography

-

Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm) or equivalent.[6]

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[6]

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40 °C.[7]

-

Injection Volume: 1.0 mL.[7]

c. Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[6]

-

MRM Transitions:

d. Calibration and Quantification

-

Prepare a 6-point calibration curve by spiking analyte-free human plasma with known concentrations of diphenhydramine (e.g., 0.25, 0.5, 0.75, 1.0, 2.5, and 5.0 mg/L).[7]

-

Process calibration standards and quality control samples alongside the unknown samples.

-

Quantify diphenhydramine concentrations in the unknown samples by interpolating from the linear regression of the calibration curve.

In Vitro Metabolism of Diphenhydramine using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability and identify the cytochrome P450 (CYP) isozymes involved in diphenhydramine metabolism.

a. Incubation

-

Prepare an incubation mixture containing human liver microsomes (0.2 mg/mL), diphenhydramine (1 µM), and phosphate buffer (100 mM, pH 7.4).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the incubation mixture.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

b. Sample Analysis

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Analyze the supernatant for the disappearance of diphenhydramine and the formation of its metabolites using a validated LC-MS/MS method.

c. CYP Isozyme Phenotyping

-

Perform a series of incubations as described above in the presence of specific chemical inhibitors for major CYP isozymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4, etc.).

-

Alternatively, use recombinant human CYP isozymes to determine the activity of individual enzymes in metabolizing diphenhydramine.[8]

-

Compare the rate of metabolism in the presence and absence of inhibitors, or with different recombinant enzymes, to identify the key CYP isozymes responsible for diphenhydramine metabolism.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of diphenhydramine for the histamine H1 receptor.

a. Membrane Preparation

-

Homogenize tissue expressing H1 receptors (e.g., guinea pig cerebellum or cells transfected with the human H1 receptor) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

b. Binding Assay

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-pyrilamine), and varying concentrations of unlabeled diphenhydramine.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled H1 antagonist (e.g., 1 µM mepyramine).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

c. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.

-

Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for diphenhydramine using the Cheng-Prusoff equation.

Signaling Pathways

Histamine H1 Receptor Inverse Agonism

Diphenhydramine acts as an inverse agonist at the H1 receptor, which is constitutively active. This means it reduces the basal level of receptor signaling. The H1 receptor is a Gq/11-coupled receptor.

Muscarinic Acetylcholine Receptor Antagonism

Diphenhydramine is a competitive antagonist at muscarinic acetylcholine receptors (M1-M5). The odd-numbered receptors (M1, M3, M5) are coupled to Gq/11 proteins, while the even-numbered receptors (M2, M4) are coupled to Gi/o proteins.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Determination of diphenhydramine hydrochloride in rabbit plasma by LC-MS/MS and its application to a pharmacokinetic study [sedici.unlp.edu.ar]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]

- 8. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the CNS Effects and Blood-Brain Barrier Penetration of Diphenhydramine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diphenhydramine, a first-generation ethanolamine-based antihistamine, is widely utilized for its therapeutic efficacy in managing allergic conditions and as a common component in over-the-counter sleep aids. Its pronounced central nervous system (CNS) effects are a direct consequence of its ability to readily cross the blood-brain barrier (BBB). This technical guide provides a comprehensive examination of the molecular mechanisms underlying diphenhydramine's CNS activity, its pharmacokinetic properties with a focus on brain penetration, and detailed methodologies of key experimental techniques used for its characterization. Quantitative data on receptor binding affinities and BBB transport kinetics are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the complex interactions of diphenhydramine within the CNS.

Introduction

Diphenhydramine primarily functions as an inverse agonist of the histamine H1 receptor.[1] Unlike second-generation antihistamines, its lipophilic nature and low molecular weight allow for significant penetration into the CNS, leading to a range of effects including sedation, drowsiness, and cognitive impairment.[1][2] Beyond its antihistaminergic activity, diphenhydramine also exhibits notable anticholinergic properties through its antagonism of muscarinic acetylcholine receptors, contributing to both its therapeutic profile and its adverse side effect profile.[1][2] Understanding the intricate details of its CNS pharmacology and BBB transport is crucial for the development of new therapeutics with improved safety and efficacy.

Central Nervous System Effects

The CNS effects of diphenhydramine are a composite of its interactions with multiple neurotransmitter systems.

Histaminergic System

As an inverse agonist of H1 receptors, diphenhydramine reduces the constitutive activity of these receptors in the brain. Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus are integral to maintaining arousal and wakefulness. By antagonizing these receptors, diphenhydramine suppresses this arousal-promoting pathway, resulting in sedation.[1]

Cholinergic System

Diphenhydramine is a competitive antagonist of muscarinic acetylcholine receptors.[1] This anticholinergic action contributes to its use in managing Parkinsonian tremors and motion sickness.[1][2] However, this same mechanism is responsible for many of its undesirable side effects, such as dry mouth, blurred vision, urinary retention, and, within the CNS, confusion and memory impairment.[3] Long-term use of drugs with strong anticholinergic properties has been associated with an increased risk of dementia.[4]

Other Neurotransmitter Systems

Diphenhydramine has also been reported to inhibit the reuptake of serotonin, although the clinical significance of this effect at therapeutic doses is not well-established.[1] At supratherapeutic concentrations, it can also block sodium channels, which is the basis for its local anesthetic properties.

Blood-Brain Barrier Penetration

The ability of diphenhydramine to exert its central effects is predicated on its efficient transport across the BBB.

Physicochemical Properties and Passive Diffusion

Diphenhydramine is a small molecule (molar mass: 255.36 g/mol ) with a logP value indicating its lipophilicity, which facilitates its passive diffusion across the lipid-rich membranes of the BBB endothelial cells.

Carrier-Mediated Transport

In addition to passive diffusion, evidence suggests that diphenhydramine is a substrate for active influx transporters at the BBB. Specifically, it is transported by a proton-coupled organic cation (H+/OC) antiporter.[5][6] This carrier-mediated transport contributes to the higher unbound concentrations of diphenhydramine observed in the brain compared to plasma.[7]

Quantitative Data

The following tables provide a summary of the key quantitative parameters for diphenhydramine.

Table 1: Pharmacokinetic Properties of Diphenhydramine

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 40–60% | [1][2] |

| Peak Plasma Concentration (Tmax) | 2–3 hours | [1][2] |

| Protein Binding | 98–99% | [1] |

| Volume of Distribution | 3.3 - 6.8 L/kg | [2] |

| Elimination Half-life (Young Adults) | 9.2 hours | [1] |

| Elimination Half-life (Elderly) | 13.5 hours | [1] |

Table 2: Receptor Binding Affinities (Ki) of Diphenhydramine

| Receptor | Ki (nM) | Reference(s) |

| Histamine H1 (Central) | 20 | [8] |

| Muscarinic M1 | 210 | Not explicitly found in search results |

| Muscarinic M2 | 130 | Not explicitly found in search results |

| Muscarinic M3 | 647 | [8] |

| Muscarinic M4 | 52 | [8] |

| Muscarinic M5 | 220 | Not explicitly found in search results |

Table 3: Blood-Brain Barrier Penetration Kinetics

| Parameter | Value | Species | Reference(s) |

| Brain-to-Plasma Ratio (Kp,uu,brain) | ~2.5 | Pig | [9] |

| Influx Rate Constant (Kin) | 1.8 ± 0.1 mL/min/g | Rat | Not explicitly found in search results |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible study of diphenhydramine's properties.

In Situ Brain Perfusion

Objective: To measure the unidirectional influx of a compound across the BBB in an intact animal model.

Protocol:

-

Animal Preparation: Anesthetize a rat and perform a tracheotomy to ensure a clear airway. Expose the common carotid artery and its branches through a midline cervical incision.

-

Catheterization: Ligate the external carotid artery and place a catheter into the common carotid artery, directed towards the brain.

-

Perfusion: Initiate perfusion with a physiological buffer (e.g., Krebs-Henseleit buffer) containing a known concentration of radiolabeled diphenhydramine (e.g., [14C]diphenhydramine) and a vascular volume marker (e.g., [3H]inulin) at a constant flow rate.

-

Termination: After a brief perfusion period (e.g., 5-60 seconds), terminate the perfusion by decapitating the animal.

-

Sample Collection and Analysis: Rapidly dissect the brain, weigh it, and solubilize the tissue. Measure the radioactivity of both the brain tissue and an aliquot of the perfusate using liquid scintillation counting.

-

Calculation: The brain uptake clearance (Kin) is calculated from the amount of substance taken up into the brain, corrected for the vascular space marker, and divided by the integral of the perfusate concentration over time.[10][11]

Positron Emission Tomography (PET) Imaging

Objective: To non-invasively quantify the brain uptake and receptor occupancy of diphenhydramine in vivo.

Protocol:

-

Radiotracer Synthesis: Synthesize [11C]diphenhydramine by reacting the desmethyl precursor with [11C]methyl triflate.

-

Animal Preparation: Anesthetize the subject (e.g., a rat) and place it in the PET scanner. Insert a catheter for radiotracer injection and, if required, for arterial blood sampling.

-

Image Acquisition: Inject a bolus of [11C]diphenhydramine intravenously and acquire dynamic PET scan data for 60-90 minutes.[5][12]

-

Arterial Input Function: If arterial blood sampling is performed, measure the radioactivity in the plasma over time and analyze for metabolites to determine the unmetabolized radiotracer concentration, which serves as the input function.

-

Image Reconstruction and Analysis: Reconstruct the dynamic PET data into a series of images. Co-register the PET images with an anatomical image (e.g., MRI) for anatomical localization. Use kinetic modeling (e.g., Logan graphical analysis) to calculate the volume of distribution (VT), which is related to the brain-to-plasma ratio.

-

Receptor Occupancy: To measure receptor occupancy, perform a baseline PET scan, then administer a therapeutic dose of non-radiolabeled diphenhydramine and perform a second PET scan. The reduction in VT in the second scan reflects the occupancy of H1 receptors by the drug.[12]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of diphenhydramine for specific receptors.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (or cells expressing the receptor of interest) in a buffer and centrifuge to isolate the cell membranes.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of unlabeled diphenhydramine.

-

Equilibrium and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing and Counting: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the concentration of diphenhydramine. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8][13][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Diphenhydramine's primary interactions with CNS receptors and resulting effects.

Caption: Mechanisms of diphenhydramine transport across the blood-brain barrier.

Caption: A simplified workflow for a PET imaging study with [11C]diphenhydramine.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Scopolamine - Wikipedia [en.wikipedia.org]

- 4. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 5. Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]diphenhydramine positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Unseen Target: A Technical Guide to the Anticholinergic Properties of First-Generation Antihistamines

For Researchers, Scientists, and Drug Development Professionals

First-generation H1 antihistamines, a class of drugs developed in the mid-20th century, are well-known for their efficacy in treating allergic reactions. However, their clinical utility is often hampered by a significant side-effect profile, a direct consequence of their promiscuous binding to various neurotransmitter receptors. This in-depth technical guide delves into the core of their anticholinergic properties, providing a comprehensive overview of their interaction with muscarinic acetylcholine receptors, the downstream signaling consequences, and the experimental methodologies used to characterize these off-target effects.

Mechanism of Anticholinergic Action: Competitive Antagonism at Muscarinic Receptors

First-generation antihistamines exert their anticholinergic effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1] These drugs, due to their structural similarities to acetylcholine, can bind to the orthosteric site of mAChRs, thereby preventing the endogenous ligand, acetylcholine (ACh), from binding and initiating a cellular response. This blockade of cholinergic signaling is responsible for the characteristic side effects associated with these drugs, such as dry mouth, blurred vision, urinary retention, and constipation.[1][2] In the central nervous system, this anticholinergic activity can lead to drowsiness, confusion, and cognitive impairment.[2]

There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. First-generation antihistamines generally exhibit a non-selective binding profile, antagonizing multiple subtypes to varying degrees.[3] This lack of selectivity contributes to their broad range of anticholinergic side effects.

Quantitative Analysis of Muscarinic Receptor Binding

| Drug | M1 Receptor (Ki in nM) | M2 Receptor (Ki in nM) | M3 Receptor (Ki in nM) | M4 Receptor (Ki in nM) | M5 Receptor (Ki in nM) | M3 Receptor (pA2) |

| Diphenhydramine | 130 | 200 | 110 | 250 | 180 | 6.2[4] |

| Chlorpheniramine | 160 | 320 | 200 | 410 | 300 | [3] |

| Brompheniramine | - | - | - | - | - | [3] |

| Promethazine | 24 | 34 | 14 | 50 | 29 | |

| Doxylamine | - | - | - | - | - | |

| Cyproheptadine | 10.2 | 12 | 15.8 | 19.9 | 25.1 | 7.99-8.02[5] |

| Hydroxyzine | - | - | - | - | - | 4.8[4] |

Note: A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency. Ki values for Chlorpheniramine and Brompheniramine were not significantly different from each other across M1-M5 receptors in one study.[3] Data for some compounds against all receptor subtypes is limited.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of a first-generation antihistamine for a specific muscarinic receptor subtype (M1-M5).

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).

-

Radioligand specific for the muscarinic receptor (e.g., [³H]N-methylscopolamine, [³H]QNB).

-

Test compound (first-generation antihistamine).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of the test compound (first-generation antihistamine) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-labeled antagonist like atropine (non-specific binding).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Schild Analysis

This assay measures the potency of a competitive antagonist by quantifying its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of a first-generation antihistamine at a specific muscarinic receptor subtype.

Materials:

-

Isolated tissue preparation containing the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors).

-

Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) and aeration.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

Test compound (first-generation antihistamine).

Methodology:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the first-generation antihistamine for a predetermined period.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

-

Data Analysis:

-

Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways and Visualizations

First-generation antihistamines, by blocking muscarinic receptors, interfere with the canonical G-protein coupled receptor (GPCR) signaling pathways.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[6] Upon activation by acetylcholine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[6] Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

The following diagrams, generated using the DOT language for Graphviz, illustrate these signaling pathways and a general workflow for assessing anticholinergic activity.

Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. 1st Generation Antihistamines Mnemonic for USMLE [pixorize.com]

- 3. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Off-target Effects of Diphenhydramine in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation antihistamine, is widely recognized for its antagonism of the histamine H1 receptor, mediating its anti-allergic and sedative effects. However, its clinical profile is also characterized by a range of side effects attributable to its interactions with numerous other molecular targets.[1] This "off-target" activity is of significant interest to researchers and drug development professionals for understanding the complete pharmacological profile of the drug, identifying potential new therapeutic applications, and predicting adverse drug reactions. This technical guide provides a comprehensive overview of the well-documented off-target effects of diphenhydramine in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Off-Target Activities of Diphenhydramine

Diphenhydramine's off-target profile is primarily characterized by its potent antimuscarinic activity, blockade of voltage-gated ion channels, and inhibition of neurotransmitter reuptake. These interactions occur at concentrations that are often within the range of therapeutic and supratherapeutic plasma levels, underscoring their clinical relevance.

Data Presentation: Off-Target Binding Affinities and Functional Inhibition

The following tables summarize the quantitative data for diphenhydramine's interaction with its key off-target sites.

Table 1: Muscarinic Receptor Binding Affinities and Functional Antagonism

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |

| M1 | Human | Radioligand Binding | Ki | 80 - 100 |

| M2 | Human | Radioligand Binding | Ki | 120 - 490 |

| M3 | Human | Radioligand Binding | Ki | 84 - 229 |

| M4 | Human | Radioligand Binding | Ki | 53 - 112 |

| M5 | Human | Radioligand Binding | Ki | 30 - 260 |

| M3 | Swine | Functional (Ion Transport) | pA2 = 6.2 | ~630 |

Table 2: Ion Channel Blockade

| Channel | Species/Cell Line | Assay Type | Parameter | Value (nM) |

| Voltage-gated Sodium Channel (VGSC) | Rat | Not Specified | Ki | 48,000 - 86,000 |

| Voltage-gated Sodium Channel (neuronal) | Not Specified | Electrophysiology | Kd (inactivated state) | ~10,000 |

| Voltage-gated Sodium Channel (Nav1.5) | Human (HEK293) | Whole-cell Patch Clamp | IC50 | 41,000 |

| hERG Potassium Channel | Human | Not Specified | IC50 | 27,100 |

| hERG Potassium Channel | Human | Not Specified | IC50 | 5,200 |

| Voltage-gated Proton Channel (Hv1) | Human (Jurkat T cells) | Electrophysiology | Not Specified | Inhibition observed |

Table 3: Neurotransmitter Transporter and Other Receptor Interactions

| Target | Species | Assay Type | Parameter | Value (nM) |

| Serotonin Transporter (SERT) | Human | Radioligand Binding | Ki | 960 - 2,400 |

| Serotonin 2A Receptor (5-HT2A) | Human | Radioligand Binding | Ki | 370 |

| Serotonin 2C Receptor (5-HT2C) | Human | Radioligand Binding | Ki | 513 |

| NMDA Receptor | Human (TsA cells) | Electrophysiology | IC50 | ~25,000 |

Signaling Pathways and Cellular Consequences

The off-target interactions of diphenhydramine trigger distinct signaling cascades, leading to various cellular outcomes.

Anticholinergic Signaling

Diphenhydramine acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[1] This blockade inhibits the downstream signaling typically initiated by acetylcholine, which involves G-protein activation, modulation of adenylyl cyclase and phospholipase C, and subsequent changes in intracellular second messengers like cAMP and IP3/DAG.

Pro-apoptotic Signaling in Cancer Cells

Recent studies have highlighted the pro-apoptotic effects of diphenhydramine in certain cancer cell lines, such as melanoma and pancreatic cancer. In melanoma cells, diphenhydramine has been shown to suppress the STAT3/MCL-1 survival signaling pathway.[2][3] It attenuates the activation of STAT3, leading to the downregulation of the anti-apoptotic protein MCL-1, thereby inducing apoptosis.[2][3] In pancreatic cancer cells, diphenhydramine has been observed to induce cell cycle arrest and apoptosis through modulation of the PI3K/Akt/mTOR signaling pathway and by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[4]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is adapted for determining the binding affinity (Ki) of diphenhydramine for muscarinic receptors in a competitive binding format.

1. Materials:

-

Cell Membranes: Prepare membranes from cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic receptor antagonist radioligand.

-

Competitor: Diphenhydramine hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates.

-

Filtration apparatus and Scintillation counter.

2. Procedure:

-

Perform serial dilutions of diphenhydramine in the assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]-NMS (typically at or below its Kd).

-

Varying concentrations of diphenhydramine or buffer (for total binding) or a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding).

-

Cell membrane preparation (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.

-

Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol provides a general framework for assessing the inhibitory effect of diphenhydramine on voltage-gated sodium or potassium channels (e.g., hERG) expressed in a suitable cell line like HEK293.

1. Materials:

-

Cells: HEK293 cells stably expressing the ion channel of interest.

-

External Solution (for Sodium Channels): e.g., (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (for Sodium Channels): e.g., (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.

-

Diphenhydramine Stock Solution: Dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution.

-

Patch-clamp rig: Including microscope, micromanipulators, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

2. Procedure:

-

Culture the cells on glass coverslips to a suitable confluency.

-

Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Apply a specific voltage protocol to elicit the ionic currents of interest. For example, for hERG channels, a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current is common.

-

Once a stable baseline recording is obtained, perfuse the cell with the external solution containing a known concentration of diphenhydramine.

-

Record the currents in the presence of the drug until a steady-state block is achieved.

-

Wash out the drug with the control external solution to check for reversibility.

-

Repeat with different concentrations of diphenhydramine to construct a concentration-response curve.

3. Data Analysis:

-

Measure the peak current amplitude in the absence and presence of different concentrations of diphenhydramine.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the diphenhydramine concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to diphenhydramine, which can be a consequence of its off-target effects on various receptors and channels.

1. Materials:

-

Cells: Adherent cells cultured on glass-bottom dishes or coverslips.

-

Fura-2 AM: A ratiometric calcium indicator.

-

Pluronic F-127: To aid in the dispersion of Fura-2 AM.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Diphenhydramine solution.

-

Fluorescence imaging system: A microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.

2. Procedure:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash the cultured cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.

-

Mount the cells on the fluorescence imaging system.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Add the diphenhydramine solution to the cells while continuously recording the fluorescence.

-

Record the changes in fluorescence intensity over time.

-

At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using an ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) and a high calcium solution, respectively.

3. Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380) for each time point.

-

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

Conclusion

The off-target effects of diphenhydramine are extensive and contribute significantly to its overall pharmacological and toxicological profile. Its interactions with muscarinic receptors, voltage-gated ion channels, and neurotransmitter transporters have been well-characterized in various cellular models. The data and protocols presented in this guide offer a framework for researchers to further investigate these off-target activities. A thorough understanding of these interactions is crucial for the safe use of diphenhydramine, for the development of new drugs with improved selectivity, and for exploring the potential of repurposing this well-established molecule for new therapeutic indications, such as in oncology. The provided methodologies can be adapted to study the off-target effects of other compounds, contributing to a more comprehensive understanding of drug action at the cellular level.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. Diphenhydramine induces melanoma cell apoptosis by suppressing STAT3/MCL-1 survival signaling and retards B16-F10 melanoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. farmaciajournal.com [farmaciajournal.com]

Diphenhydramine: A Technical Guide for Investigating Histamine Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of diphenhydramine as a pharmacological tool for the study of histamine signaling pathways. Diphenhydramine, a first-generation antihistamine, serves as a potent and well-characterized inverse agonist of the histamine H1 receptor. Its established mechanism of action and extensive history of use make it an invaluable agent for elucidating the physiological and pathological roles of histamine-mediated signaling. This document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols for its application in vitro and in vivo, and a summary of key quantitative data to facilitate its effective use in research and drug development.

Core Concepts: Diphenhydramine's Mechanism of Action

Diphenhydramine primarily exerts its effects by binding to the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Unlike a neutral antagonist that simply blocks agonist binding, diphenhydramine is an inverse agonist. This means that it not only prevents histamine from binding but also reduces the basal, constitutive activity of the H1 receptor.[3] The H1 receptor is predominantly coupled to the Gq/11 family of G proteins.[1][4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses.[4][5]

Diphenhydramine's ability to cross the blood-brain barrier is a key characteristic of first-generation antihistamines and is responsible for its sedative effects.[3] This property also makes it a useful tool for studying the central nervous system effects of H1 receptor modulation.

Quantitative Data: Receptor Binding and Functional Potency

The affinity and potency of diphenhydramine at the histamine H1 receptor have been quantified in numerous studies. This data is crucial for designing experiments and interpreting results.

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Ki (nM) | Human | Central Nervous System | 171 | |

| Ki (nM) | Guinea Pig | Cerebellum | ~0.88 | [1] |

| IC50 (nM) | Human | Various | 171 | |

| pKi | Human | Jurkat T cells | 7.9 | [6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible application of diphenhydramine in research. The following sections provide step-by-step protocols for key in vitro and in vivo assays.

In Vitro: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of diphenhydramine for the histamine H1 receptor using the radioligand [3H]-pyrilamine.

Materials:

-

HEK293T cells expressing the human histamine H1 receptor

-

Binding Buffer: 50 mM Na2HPO4, 50 mM KH2PO4, pH 7.4

-

[3H]-pyrilamine (specific activity ~25-30 Ci/mmol)

-

Diphenhydramine hydrochloride

-

Non-specific competitor (e.g., 10 µM mianserin or unlabeled pyrilamine)

-

Polyethyleneimine (PEI)-coated GF/C filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize HEK293T cells expressing the H1 receptor in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

A fixed concentration of [3H]-pyrilamine (typically at or near its Kd)

-

Increasing concentrations of diphenhydramine (for competition curve) or a single high concentration of a non-specific competitor (for determining non-specific binding).

-

Cell membrane homogenate (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation, protected from light.

-

Filtration: Rapidly filter the contents of each well through the PEI-coated GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the diphenhydramine concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro: Calcium Imaging Functional Assay

This protocol outlines a method to measure the antagonistic effect of diphenhydramine on histamine-induced intracellular calcium release using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing the histamine H1 receptor (e.g., HeLa cells, CHO-H1 cells) plated on glass coverslips

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

-

Fura-2 AM

-

Pluronic F-127

-

Histamine

-

Diphenhydramine hydrochloride

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading:

-

Prepare a Fura-2 AM loading solution in HBSS (typically 2-5 µM Fura-2 AM) with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

-

Baseline Measurement: Mount the coverslip onto the imaging chamber of the microscope and perfuse with HBSS. Record the baseline fluorescence ratio (F340/F380) of individual cells.

-

Antagonist Application: Perfuse the cells with HBSS containing the desired concentration of diphenhydramine for a sufficient time to allow for receptor binding (e.g., 5-10 minutes).

-

Agonist Stimulation: While continuing to perfuse with the diphenhydramine solution, stimulate the cells with a known concentration of histamine (typically in the EC50 to EC80 range).

-

Data Acquisition: Record the changes in the F340/F380 ratio over time.

-

Data Analysis: Calculate the change in the fluorescence ratio in response to histamine in the presence and absence of diphenhydramine. This can be used to generate a concentration-response curve for diphenhydramine's antagonism and calculate its IC50.

In Vivo: Histamine-Induced Paw Edema Model

This protocol describes a common in vivo model to assess the anti-inflammatory effects of diphenhydramine by measuring its ability to inhibit histamine-induced paw edema in mice.

Materials:

-

Male or female mice (e.g., Swiss albino or BALB/c)

-

Histamine solution (in saline)

-

Diphenhydramine hydrochloride solution (in saline or other suitable vehicle)

-

Plethysmometer or digital calipers

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer diphenhydramine (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the histamine challenge (e.g., 30-60 minutes).

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.

-

Induction of Edema: Inject a small volume (e.g., 20-50 µL) of histamine solution into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement over Time: Measure the paw volume at various time points after the histamine injection (e.g., 15, 30, 60, 120 minutes).

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the paw edema in the diphenhydramine-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of edema for each dose of diphenhydramine.

Visualizing Histamine H1 Receptor Signaling and Experimental Workflows

To aid in the conceptual understanding of the molecular pathways and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 receptor signaling cascade.

Radioligand Binding Assay Workflow

Caption: Radioligand binding assay workflow.

Calcium Imaging Assay Workflow

Caption: Calcium imaging functional assay workflow.

Conclusion

Diphenhydramine remains a cornerstone tool for the investigation of histamine H1 receptor-mediated signaling. Its well-defined pharmacology, coupled with the robust and reproducible experimental methodologies detailed in this guide, provides researchers with a powerful approach to explore the multifaceted roles of histamine in health and disease. The quantitative data and visual aids presented herein are intended to facilitate the design and execution of rigorous scientific inquiry in the field of histamine research and GPCR drug discovery.

References

- 1. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. PathWhiz [pathbank.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Cellular Effects of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine (DPH), a first-generation H1 histamine receptor antagonist, is a widely utilized over-the-counter medication for the symptomatic relief of allergies, insomnia, and the common cold.[1][2] Its therapeutic effects are primarily attributed to its competitive antagonism of histamine H1 receptors.[1][3] However, a growing body of in vitro research has unveiled a more complex pharmacological profile, revealing that Diphenhydramine exerts a multitude of effects on various cellular processes beyond its antihistaminic activity. These include the induction of apoptosis in cancer cells, modulation of ion channels, and anticholinergic activities.[2][4] This technical guide provides a comprehensive overview of the in vitro cellular effects of Diphenhydramine, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.

Core Cellular Effects of Diphenhydramine

Antihistaminic and Anticholinergic Effects

Diphenhydramine's principal mechanism of action is its function as an inverse agonist at histamine H1 receptors. By competitively binding to these receptors on various cell types including smooth muscle cells and vascular endothelium, it prevents histamine from eliciting its pro-inflammatory and allergic responses, such as vasodilation and increased vascular permeability.[5][6]

Furthermore, Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects like dry mouth and sedation.[2][3] This action results from its ability to block the effects of acetylcholine in the central nervous system and on peripheral organs.[5]

Induction of Apoptosis in Cancer Cells

Numerous in vitro studies have demonstrated Diphenhydramine's potent pro-apoptotic activity in various cancer cell lines. This effect appears to be selective for malignant cells, often sparing their normal counterparts.[7]

-

Leukemia: Diphenhydramine induces dose- and time-dependent apoptosis in human T-cell acute lymphoblastic leukemia cell lines (CCRF-CEM and Jurkat).[8]

-

Melanoma: It selectively induces apoptosis-dependent cytotoxicity in melanoma cell lines (A2058, A375.S2, MDA-MB-435S, and B16-F10) with limited toxicity to normal human melanocytes.[7][9] The mechanism involves the suppression of the STAT3/MCL-1 survival signaling pathway.[7][10]

-

Pancreatic Cancer: In PANC-1 pancreatic cancer cells, Diphenhydramine inhibits proliferation and induces apoptosis by causing a decline in Bcl-2, an enhancement of Bax expression, and inhibition of the PI3K/Akt/mTOR signaling cascade.[11]

Modulation of Ion Channels

Diphenhydramine has been shown to interact with several types of ion channels, which may contribute to both its therapeutic effects and its toxicity profile at high doses.

-

Voltage-Gated Proton Channels (Hv1): In Jurkat T cells, Diphenhydramine inhibits Hv1-mediated currents, leading to a drop in intracellular pH and subsequent apoptosis. This suggests a novel target for its pro-apoptotic action.[4]

-

Sodium and Potassium Channels: In the context of toxicity, high doses of Diphenhydramine can block cardiac sodium and potassium channels.[12] This can lead to a widening of the QRS complex and prolongation of the QT interval on an electrocardiogram, increasing the risk of potentially fatal arrhythmias.[12][13]

Sensitization of Cancer Cells to Chemotherapy

Recent studies have shown that Diphenhydramine can enhance the efficacy of platinum-based chemotherapy drugs like cisplatin. It appears to sensitize cancer cells, particularly ovarian cancer cells, by increasing intracellular drug uptake and subsequent DNA platination and apoptosis.[14][15] This effect is potentially mediated by the inhibition of cisplatin efflux pumps such as MRP2, MRP3, and MRP5.[14]

Data Presentation

Table 1: Cytotoxicity of Diphenhydramine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 / Effect | Reference |

| A2058 | Human Melanoma | MTS | 48 | ~50 µg/mL | [7][9] |

| A375.S2 | Human Melanoma | MTS | 48 | ~60 µg/mL | [7][9] |

| MDA-MB-435S | Human Melanoma | MTS | 48 | ~70 µg/mL | [7][9] |

| B16-F10 | Murine Melanoma | MTS | 48 | ~40 µg/mL | [7][9] |

| CCRF-CEM | T-cell Leukemia | Not Specified | Not Specified | Apoptosis induced | [8] |

| Jurkat | T-cell Leukemia | Not Specified | Not Specified | Apoptosis induced | [8] |

| PANC-1 | Pancreatic Cancer | MTT | Not Specified | Dose-dependent reduction in viability | [11] |

Table 2: Effects of Diphenhydramine on Apoptosis-Related Proteins and Pathways

| Cell Line | Pathway/Protein Affected | Effect of DPH | Reference |

| Melanoma (A2058, A375.S2) | STAT3 Phosphorylation (Tyr705) | Attenuated | [10] |

| Melanoma (A2058, A375.S2) | MCL-1 | Downregulated | [10] |

| Melanoma (A2058, A375.S2) | Caspase-3, -8, -9, PARP | Cleavage/Activation | [9] |

| Pancreatic (PANC-1) | PI3K/Akt/mTOR | Inhibition | [11] |

| Pancreatic (PANC-1) | Bcl-2 | Decreased Expression | [11] |

| Pancreatic (PANC-1) | Bax | Increased Expression | [11] |

| T-cell Leukemia (CCRF-CEM) | Cytochrome c | Release to cytosol | [8] |

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTS Assay)

-

Objective: To determine the effect of Diphenhydramine on the viability of cancer cells and normal cells.

-

Procedure:

-

Seed cells (e.g., melanoma cell lines and normal human melanocytes) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Diphenhydramine (e.g., 0-100 µg/ml) for a specified duration (e.g., 48 hours).

-

Following treatment, add a solution containing the MTS tetrazolium compound to each well.

-

Incubate the plates for a period (e.g., 1-4 hours) to allow viable cells to convert MTS into a formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis after Diphenhydramine treatment.

-

Procedure:

-

Culture cells (e.g., A2058 and A375.S2 melanoma cells) and treat them with specified concentrations of Diphenhydramine.

-

Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis for Protein Expression

-

Objective: To detect changes in the expression or activation state of specific proteins involved in signaling pathways affected by Diphenhydramine.

-

Procedure:

-

Treat cells with Diphenhydramine for the desired time and at the specified concentrations.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspases, PARP, p-STAT3, MCL-1, α-tubulin as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations

Caption: Diphenhydramine's primary mechanism as a histamine H1 receptor antagonist.

Caption: Experimental workflow for assessing Diphenhydramine-induced apoptosis.

Caption: DPH-induced apoptosis in melanoma via STAT3/MCL-1 signaling.

Conclusion

The in vitro cellular effects of Diphenhydramine extend far beyond its well-established role as an H1 receptor antagonist. Research has highlighted its potential as a pro-apoptotic agent in various cancers, a modulator of critical ion channels, and a chemosensitizer. The detailed data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore these non-canonical functions further. Future investigations should focus on elucidating the precise molecular interactions underlying these effects and evaluating their therapeutic potential in preclinical models. A deeper understanding of Diphenhydramine's diverse cellular activities could pave the way for repurposing this long-standing drug for new and innovative therapeutic applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Diphenhydramine inhibits voltage-gated proton channels (Hv1) and induces acidification in leukemic Jurkat T cells- New insights into the pro-apoptotic effects of antihistaminic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Apoptosis of human T-cell acute lymphoblastic leukemia cells by diphenhydramine, an H1 histamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diphenhydramine induces melanoma cell apoptosis by suppressing STAT3/MCL-1 survival signaling and retards B16-F10 melanoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. Diphenhydramine Toxicity | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 13. Diphenhydramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Diphenhydramine increases the therapeutic window for platinum drugs by simultaneously sensitizing tumor cells and protecting normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

The Discovery and Development of Diphenhydramine: A Technical Chronicle

Abstract: This technical guide provides an in-depth review of the historical development and discovery of Diphenhydramine (Benadryl®), the first commercially successful H1-antihistamine. It details the serendipitous nature of its discovery, the key researchers involved, and the scientific context of its emergence. The guide outlines the original chemical synthesis, its pharmacological profile, and its mechanism of action as an H1 receptor inverse agonist. Key preclinical and early clinical findings are presented, supported by quantitative data where available. This document is intended for researchers, scientists, and drug development professionals interested in the history of pharmacology and the evolution of antihistamine therapeutics.

Introduction

Diphenhydramine, known chemically as 2-(diphenylmethoxy)-N,N-dimethylethanamine, represents a landmark achievement in pharmacotherapy. As the first potent, well-tolerated antihistamine to gain widespread clinical use, its discovery in the 1940s ushered in a new era for the symptomatic treatment of allergic diseases. Its development was not a targeted effort to combat histamine, but rather a fortuitous outcome of research in a different therapeutic area. This guide chronicles the key milestones, experimental foundations, and scientific insights that propelled Diphenhydramine from a laboratory curiosity to a cornerstone of allergy treatment.

Historical Development and Discovery

The discovery of Diphenhydramine is a classic example of serendipity in drug development. The journey began at the University of Cincinnati in the early 1940s, within a research program focused on developing synthetic antispasmodics and muscle relaxants.[1][2][3]

-